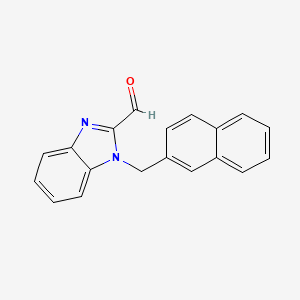

3-(1,4-二氧代-3,4-二氢酞嗪-2(1H)-基)丙酸

描述

Synthesis Analysis

The synthesis of propanoic acid derivatives involves various starting materials and reaction conditions. For instance, the synthesis of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids and their methyl esters was achieved through a series of chemical reactions, as described in the first paper . Similarly, 3-(4-Phenyl) benzoyl propionic acid served as a starting material for the synthesis of different heterocyclic compounds, including pyridazinones and quinazolinones . These synthetic routes typically involve condensation reactions and are characterized by their specific reagents and catalysts.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various analytical techniques. For example, the crystal structure of one of the methyl esters was determined by X-ray analysis . These structural analyses are crucial for understanding the relationship between the structure of the compounds and their biological activities.

Chemical Reactions Analysis

The reactivity of these propanoic acid derivatives with different nucleophiles has been reported, indicating that they can undergo further chemical transformations . These reactions can lead to the formation of new compounds with potentially different biological activities.

Physical and Chemical Properties Analysis

The physical properties, such as melting points, were determined for the synthesized compounds . Additionally, the chemical properties, including the ability to fluoresce, were evaluated for some derivatives, such as the 3-(Naphthalen-1-ylamino)propanoic acid derivatives, which showed strong fluorescence and were used for derivatization of amino acids . The anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives was also assessed using the rat paw edema method .

Relevant Case Studies

The papers provided discuss the evaluation of biological activities of the synthesized propanoic acid derivatives. For instance, the antiproliferative activity against various cancer cell lines was assessed for the 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids . The anti-inflammatory activity of the 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives was also studied, with most compounds showing significant activity . These case studies are important for understanding the potential therapeutic applications of these compounds.

科学研究应用

合成与表征

- 合成技术:该化合物已使用多种技术合成,包括与苯甲醛和活性亚甲基化合物缩合,在室温下使用 L-脯氨酸等催化剂于乙醇中反应 (Praveen Kumar 等人,2014)。

- 表征方法:研究已采用 1H NMR、13C NMR、IR、MS 和 X 射线衍射等技术对该化合物的衍生物进行结构表征 (Ting Yao 等人,2013)。

生物学和化学性质

- 抗菌活性:该化合物的某些衍生物显示出有希望的抗菌活性,如专注于其合成和生物学评估的研究中所示 (M. C. Cardia 等人,2003)。

- 生物润滑剂性质:从油酸合成的该化合物的衍生物已对其生物润滑剂性质进行了研究,显示出在该领域的潜力 (T. D. Wahyuningsih & Y. S. Kurniawan, 2020)。

化学应用

- 质量控制分析方法:该化合物已被用作开发用于活性药物成分质量控制的分析方法的参考,特别是在抗菌药物的背景下 (V. O. Zubkov 等人,2016)。

- 荧光衍生化:该化合物的衍生物已被评估为荧光衍生化试剂的潜力,在生物测定中显示出强荧光和适用性 (V. Frade 等人,2007)。

属性

IUPAC Name |

3-(1,4-dioxo-3H-phthalazin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c14-9(15)5-6-13-11(17)8-4-2-1-3-7(8)10(16)12-13/h1-4H,5-6H2,(H,12,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUAVUXZOYSZHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NN(C2=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359011 | |

| Record name | 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid | |

CAS RN |

4572-80-9 | |

| Record name | 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1331800.png)

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde](/img/structure/B1331810.png)